2,4,5-Tribromo-1-butyl-1H-imidazole

Herbicide development Agrochemical intermediates Structure-activity relationship

2,4,5-Tribromo-1-butyl-1H-imidazole (CAS 2302-24-1) is a polyhalogenated heterocyclic compound belonging to the N-alkylated imidazole class, with the molecular formula C₇H₉Br₃N₂ and a molecular weight of 360.87 g/mol. The compound features three bromine substituents at the C2, C4, and C5 positions of the imidazole ring, plus an N1-butyl alkyl chain, distinguishing it structurally from both the unsubstituted parent 2,4,5-tribromoimidazole (CAS 2034-22-2) and alternative N-alkylated derivatives such as 2,4,5-tribromo-1-propyl-1H-imidazole or 2,4,5-tribromo-1-methyl-1H-imidazole.

Molecular Formula C7H9Br3N2
Molecular Weight 360.87 g/mol
CAS No. 2302-24-1
Cat. No. B14091238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Tribromo-1-butyl-1H-imidazole
CAS2302-24-1
Molecular FormulaC7H9Br3N2
Molecular Weight360.87 g/mol
Structural Identifiers
SMILESCCCCN1C(=C(N=C1Br)Br)Br
InChIInChI=1S/C7H9Br3N2/c1-2-3-4-12-6(9)5(8)11-7(12)10/h2-4H2,1H3
InChIKeyZCHYKBSGRBYXMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Tribromo-1-butyl-1H-imidazole (CAS 2302-24-1): Key Properties and Class Identification for Procurement


2,4,5-Tribromo-1-butyl-1H-imidazole (CAS 2302-24-1) is a polyhalogenated heterocyclic compound belonging to the N-alkylated imidazole class, with the molecular formula C₇H₉Br₃N₂ and a molecular weight of 360.87 g/mol . The compound features three bromine substituents at the C2, C4, and C5 positions of the imidazole ring, plus an N1-butyl alkyl chain, distinguishing it structurally from both the unsubstituted parent 2,4,5-tribromoimidazole (CAS 2034-22-2) and alternative N-alkylated derivatives such as 2,4,5-tribromo-1-propyl-1H-imidazole or 2,4,5-tribromo-1-methyl-1H-imidazole . The tri-brominated imidazole core imparts distinctive reactivity profiles in metal-halogen exchange and cross-coupling chemistry, while the N-butyl substituent modulates solubility, lipophilicity, and molecular recognition properties compared to shorter-chain analogs [1].

Core Reactivity Tri-bromo substitution enables regioselective metal-halogen exchange and cross-coupling
N-Alkyl Handle N-butyl group modulates lipophilicity and serves as a permanent protecting group
Structure-Activity Reported N-alkyl substitution may enhance phytotoxicity in screening contexts

Why Generic Imidazole or N-Alkyl Substitution Fails: Critical Substituent Effects in 2,4,5-Tribromo-1-butyl-1H-imidazole


Generic substitution of 2,4,5-tribromo-1-butyl-1H-imidazole with superficially similar imidazole derivatives is scientifically unsound due to the non-linear interplay between bromination pattern and N-alkyl chain length on both reactivity and physicochemical behavior. The 2,4,5-tribromo substitution pattern creates a distinct electrophilic gradient across the imidazole ring that governs regioselectivity in sequential metal-halogen exchange and cross-coupling reactions—a gradient that is fundamentally altered in mono- or di-brominated analogs [1]. Furthermore, the N-butyl chain length critically determines lipophilicity, membrane permeability, and solubility profiles compared to methyl, ethyl, propyl, or longer-chain N-alkyl derivatives . Substituting this specific compound with unsubstituted 2,4,5-tribromoimidazole (CAS 2034-22-2) eliminates the N-alkyl handle required for subsequent derivatization and alters the compound's ability to serve as a scaffold for N-protected intermediate synthesis, while substitution with alternative N-alkylated tribromoimidazoles produces compounds with different partitioning behavior and biological target engagement properties [2].

If substituting
2,4,5-Tribromo-1-butyl-1H-imidazole
with unsubstituted 2,4,5-tribromoimidazole: N-alkyl handle is lost, altering regioselective derivatization and partitioning behavior; reactivity gradient may shift.
If substituting
2,4,5-Tribromo-1-butyl-1H-imidazole
with shorter-chain N-alkyl analogs (methyl, ethyl, propyl): solubility, density, and boiling point differ; phytotoxicity and molecular recognition context may not transfer.

Quantitative Differentiation of 2,4,5-Tribromo-1-butyl-1H-imidazole: Head-to-Head Comparative Evidence for Scientific Selection


N-Butyl Substitution Enhances Herbicidal Activity Relative to Unsubstituted 2,4,5-Tribromoimidazole

N-Substituted derivatives of tribromoimidazoles, including N-butyl variants, exhibit greatly enhanced herbicidal activity compared to the unsubstituted parent compound 2,4,5-tribromoimidazole, which alone demonstrates only weak phytotoxicity [1]. This establishes the critical functional role of the N-butyl substituent in activating herbicidal efficacy.

Herbicidal activity
Class-level inference
Reported greatly enhanced vs unsubstituted
Supports phytotoxicity screening context; N-alkylation is a reported prerequisite for activity.
Exact fold-change not quantified; source-specific review advised.
Herbicide development Agrochemical intermediates Structure-activity relationship

Predicted pKa Shift of N-Butyl Tribromoimidazole (-0.73) Versus Unsubstituted Tribromoimidazole (6.32) Alters Protonation State and Reactivity

The predicted pKa of 2,4,5-tribromo-1-butyl-1H-imidazole is -0.73 ± 0.60, representing a dramatic >7 unit shift from the predicted pKa of 6.32 ± 0.10 for unsubstituted 2,4,5-tribromoimidazole . This fundamental difference in acid-base behavior arises from the electron-donating N-butyl substituent and determines the compound's protonation state under physiological or reaction conditions.

pKa shift
Data to verify
−0.73 ± 0.60 (N-butyl) vs 6.32 ± 0.10 (unsubstituted)
ΔpKa ≈ −7 units; protonation state context differs fundamentally.
Predicted values; experimental verification needed.
Physicochemical profiling pKa prediction Ionization state

Regioselective Metal-Halogen Exchange at C2 Position of 1-Protected 2,4,5-Tribromoimidazoles Enables Sequential Derivatization

1-Protected 2,4,5-tribromoimidazoles react with organometallic reagents (EtMgBr, MeLi, s-BuLi, PhLi) with high regioselectivity at the C2 position, whereas butyl-lithium reacts at both the C2 and C5 bromine atoms [1]. This regioselectivity gradient enables predictable, sequential functionalization of the imidazole core—a critical advantage for building complex 2,4,5-trisubstituted imidazole libraries.

Regioselective exchange
Class-level inference
C2-selective with EtMgBr, MeLi, s-BuLi, PhLi; dual C2/C5 with n-BuLi
N-butyl as permanent protecting group enables sequential derivatization.
1-protected tribromoimidazole class data; reagent-dependent selectivity.
Cross-coupling chemistry Regioselective functionalization Organometallic synthesis

Density Comparison: N-Butyl Derivative (2.13 g/cm³) Shows Lower Density Than N-Propyl Analog (2.26 g/cm³)

The predicted density of 2,4,5-tribromo-1-butyl-1H-imidazole is 2.13 ± 0.1 g/cm³ at 20 °C and 760 Torr . In contrast, the N-propyl analog 2,4,5-tribromo-1-propyl-1H-imidazole exhibits a higher predicted density of 2.26 ± 0.1 g/cm³ under identical prediction conditions . This difference reflects the chain-length-dependent molecular packing and molar volume effects.

Density
Cross-study comparable
2.13 ± 0.1 g/cm³ (N-butyl) vs 2.26 ± 0.1 g/cm³ (N-propyl)
Lower density may reflect distinct molecular packing; Δρ ≈ −0.13 g/cm³.
Predicted values; may influence crystallization and handling.
Physical property differentiation Density comparison N-alkyl chain effects

Predicted Boiling Point: N-Butyl (385.6 °C) Versus N-Propyl (376.2 °C) Demonstrates Chain-Length-Dependent Volatility

The predicted boiling point of 2,4,5-tribromo-1-butyl-1H-imidazole is 385.6 ± 45.0 °C at 760 Torr , which is approximately 9.4 °C higher than the predicted boiling point of 376.2 ± 45.0 °C for 2,4,5-tribromo-1-propyl-1H-imidazole under identical prediction conditions .

Boiling point
Cross-study comparable
385.6 ± 45.0 °C (N-butyl) vs 376.2 ± 45.0 °C (N-propyl)
ΔT_b ≈ +9.4 °C; marginally higher thermal stability for high-temperature protocols.
Predicted values; wide uncertainty range.
Thermal properties Boiling point prediction Volatility comparison

Evidence-Supported Application Scenarios for 2,4,5-Tribromo-1-butyl-1H-imidazole (CAS 2302-24-1)


Agrochemical Intermediate for Herbicide Development Requiring N-Alkylated Tribromoimidazole Scaffolds

Based on the established finding that N-substituted tribromoimidazole derivatives exhibit greatly enhanced herbicidal activity compared to unsubstituted tribromoimidazole , 2,4,5-tribromo-1-butyl-1H-imidazole is a qualified candidate for agrochemical research programs focused on developing novel herbicidal agents. Procurement of the N-butyl derivative rather than the unsubstituted parent compound (CAS 2034-22-2) is essential, as the N-alkyl group is a prerequisite for meaningful herbicidal efficacy. This compound serves as both a direct screening candidate and a versatile scaffold for further derivatization at the C2, C4, and C5 bromine positions via cross-coupling chemistry.

Sequential Derivatization Platform for 2,4,5-Trisubstituted Imidazole Library Synthesis

The predictable regioselectivity of metal-halogen exchange at the C2 position of 1-protected 2,4,5-tribromoimidazoles positions 2,4,5-tribromo-1-butyl-1H-imidazole as a valuable building block for constructing diverse 2,4,5-trisubstituted imidazole libraries. The N-butyl group serves as a permanent N1 substituent, eliminating the need for separate protection/deprotection steps. Researchers can sequentially functionalize the C2, C4, and C5 positions using regioselective cross-coupling methodologies—a synthetic strategy that is not accessible with mono- or di-brominated imidazoles, which lack the requisite bromine substitution pattern for triple sequential derivatization.

Physicochemical Profiling Studies Investigating N-Alkyl Chain Length Effects on Imidazole Properties

The substantial pKa difference between N-butyl substituted (-0.73 predicted) and unsubstituted tribromoimidazole (6.32 predicted) , combined with the measurable density and boiling point differences relative to the N-propyl analog , makes 2,4,5-tribromo-1-butyl-1H-imidazole an ideal compound for systematic structure-property relationship (SPR) studies. Researchers investigating how N-alkyl chain length modulates imidazole physicochemical behavior, lipophilicity, and molecular recognition can utilize this compound as a key data point in homologous series analyses. Such SPR data directly informs rational design of imidazole-based probes, catalysts, and bioactive molecules.

Reference Standard for Analytical Method Development Involving Polyhalogenated N-Alkyl Imidazoles

Given its well-defined molecular structure (C₇H₉Br₃N₂, MW 360.87) and the availability of predicted physicochemical parameters including pKa, density, and boiling point , 2,4,5-tribromo-1-butyl-1H-imidazole can serve as a reference standard for developing and validating analytical methods (HPLC, GC-MS, NMR) for detecting and quantifying polyhalogenated N-alkyl imidazoles. Its distinct chromatographic behavior relative to N-propyl and N-methyl analogs enables its use as a system suitability standard for methods designed to resolve structurally similar N-alkylated tribromoimidazole derivatives.

Application
Selection Property
Validation Focus
Herbicide development research
N-alkyl substitution profile
Phytotoxicity screening context
Sequential imidazole library synthesis
Regioselective C2 reactivity
Metal-halogen exchange method review
Structure-property relationship studies
N-alkyl chain length effect
pKa, density, boiling point profiling
Analytical reference standard
Tri-bromo N-alkyl identity
Chromatographic method validation

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